molecular formula C17H15NO2S2 B2701705 2-(methylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide CAS No. 2034599-89-6

2-(methylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

Cat. No. B2701705
CAS RN: 2034599-89-6
M. Wt: 329.43
InChI Key: UURFFDKGXZFSQK-UHFFFAOYSA-N
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Description

The compound “2-(methylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a furan ring, a thiophene ring, and a methylthio group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (furan and thiophene), a benzamide group, and a methylthio group. The presence of these groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the aromatic rings or at the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings could contribute to its stability, while the amide group could influence its polarity and solubility .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Pathways and Reactivity : The synthesis of complex molecules involving furan and thiophene rings, similar to the compound , has been extensively studied. For instance, Maruoka, Yamagata, and Yamazaki (2001) discussed the synthesis of dihydrothieno(and furo)pyrimidines bearing active methine groups, which are structurally related to the target compound. These methodologies are significant for creating novel compounds with potential biological activities (H. Maruoka, K. Yamagata, M. Yamazaki, 2001).

Crystal Structure Analysis : The study of crystal structures of related compounds provides insights into their molecular configurations, essential for understanding their chemical reactivity and interactions. Sharma et al. (2016) presented the crystal structure of a closely related compound, revealing important intermolecular interactions (P. Sharma, K. N. Subbulakshmi, B. Narayana, B. Sarojini, R. Kant, 2016).

Material Science Applications

Electronic and Photonic Materials : Conjugation-extended tetrathiafulvalene analogues, involving aromatic heterocyclic linking groups similar to the target compound, have been synthesized and analyzed for their electrochemical properties. Such materials are promising for electronic and photonic applications due to their unique redox properties (Kazuko Takahashi, T. Nihira, M. Yoshifuji, Kensuke Tomitani, 1993).

Medicinal Chemistry Applications

Antimicrobial and Antipathogenic Activities : The synthesis and biological evaluation of thiourea derivatives, including compounds structurally related to the target compound, have demonstrated significant antimicrobial and antipathogenic activities. These findings are crucial for the development of new antibacterial and antifungal agents (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as a ligand for certain receptors or enzymes, depending on its structure and the presence of certain functional groups .

properties

IUPAC Name

2-methylsulfanyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c1-21-15-6-3-2-5-13(15)17(19)18-11-12-8-9-14(20-12)16-7-4-10-22-16/h2-10H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURFFDKGXZFSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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